5-amino-1H-tetrazole-1-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C2H4N6O |
|---|---|
Molecular Weight |
128.09 g/mol |
IUPAC Name |
5-aminotetrazole-1-carboxamide |
InChI |
InChI=1S/C2H4N6O/c3-1-5-6-7-8(1)2(4)9/h(H2,4,9)(H2,3,5,7) |
InChI Key |
DMYMILXGBODDII-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NN=NN1C(=O)N)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 5 Amino 1h Tetrazole 1 Carboxamide and Analogs
Strategies for Carbon-Nitrogen Bond Formation in Tetrazole Ring Systems
The formation of the tetrazole ring, a stable five-membered heterocycle with four nitrogen atoms, is a cornerstone of synthesizing these compounds. Key strategies include cycloaddition reactions and the derivatization of existing precursor molecules.
Cycloaddition Reactions (e.g., [3+2] Cycloadditions)
The [3+2] cycloaddition reaction is a widely employed and efficient method for constructing the tetrazole ring. acs.orgnih.gov This reaction typically involves the combination of a component providing three atoms (the azide) and a component providing two atoms (the nitrile) to form the five-membered ring. acs.orgnih.gov
Key Features of [3+2] Cycloaddition for Tetrazole Synthesis:
Reactants: The most common approach involves the reaction of an organic nitrile with an azide (B81097), often sodium azide. acs.orgnih.govnih.gov
Catalysis: To overcome the high activation energy of this reaction, various catalysts are used. These include both homogeneous and heterogeneous catalysts. acs.orgnih.gov Examples of catalysts that have been successfully employed include cobalt(II) complexes, silica (B1680970) sulfuric acid, and various nanomaterials. acs.orgnih.govnih.govrsc.org
Reaction Conditions: The reaction conditions can be optimized by adjusting the solvent, temperature, and catalyst loading to achieve high yields. nih.gov For instance, dimethyl sulfoxide (B87167) (DMSO) has been found to be an effective solvent in certain cobalt-catalyzed reactions. nih.gov
Mechanism: The proposed mechanism for metal-catalyzed reactions often involves the initial coordination of the azide or nitrile to the metal center, which facilitates the subsequent cycloaddition. nih.gov
Recent advancements have focused on developing greener and more sustainable synthetic protocols. benthamdirect.com This includes the use of water as a solvent and the development of recyclable nanocatalysts. rsc.org For example, a magnetic nano-catalyst, Fe3O4@L-lysine-Pd(0), has been used for the [3+2] cycloaddition of aryl nitriles and sodium azide in water. rsc.org
Derivatization from Precursor Molecules
Another significant strategy for synthesizing tetrazole derivatives involves the chemical modification of pre-existing molecules. 5-aminotetrazole (B145819) is a common and versatile starting material for creating a wide array of functionalized tetrazoles. nih.govnih.gov
The synthesis of 5-aminotetrazole itself can be achieved through several routes. A historical method reported in 1892 involves the reaction of aminoguanidine (B1677879) with nitrous acid. wikipedia.org A more contemporary and efficient one-pot synthesis treats cyanamide (B42294) with hydrazine (B178648) hydrochloride to form aminoguanidine hydrochloride, which is then diazotized and cyclized to yield anhydrous 5-aminotetrazole. wikipedia.org Another approach involves the reaction of cyanamide or dicyandiamide (B1669379) with an azide salt in the presence of an acid reagent. google.com
Once 5-aminotetrazole is obtained, it serves as a platform for further derivatization. nih.govnih.gov The amino group and the nitrogen atoms of the tetrazole ring provide multiple sites for functionalization. researchgate.net For instance, Schiff bases of 5-aminotetrazole can be prepared by condensing it with various aromatic aldehydes. ajol.info
Functionalization at the Tetrazole N1 Position to Incorporate Carboxamide Moieties
The introduction of a carboxamide group at the N1 position of the tetrazole ring is a crucial step in synthesizing the target compound, 5-amino-1H-tetrazole-1-carboxamide, and its analogs. This is typically achieved through N-acylation or related functionalization strategies.
N-Acylation and N-Alkylation Approaches
N-acylation is a direct method for introducing a carboxamide group. This can involve reacting the tetrazole with an acylating agent. While direct acylation to form this compound is a specific transformation, the broader field of N-functionalization of tetrazoles is well-documented. For instance, the gas-phase reaction of a 5-substituted tetrazole with an acyl ion has been studied, leading to the characterization of an N-acylated intermediate. nih.gov
N-alkylation of the tetrazole ring is another important modification, and the principles can be extended to N-acylation. The alkylation of 5-substituted 1H-tetrazoles can lead to a mixture of N1 and N2 substituted products. rsc.org The regioselectivity of this reaction is influenced by factors such as the nature of the substituent at the C5 position and the reaction conditions. rsc.org
Regioselective Synthesis of N1-Substituted Tetrazoles
Achieving regioselectivity in the functionalization of the tetrazole ring is a significant challenge. The tetrazole ring has two potential sites for substitution, the N1 and N2 positions, leading to the formation of isomers. nih.gov
Several strategies have been developed to control the regioselectivity of these reactions:
Catalyst Control: The choice of catalyst can influence the position of substitution. For example, Yb(OTf)3 has been used to catalyze the synthesis of 1-substituted 1H-1,2,3,4-tetrazoles from amines, triethyl orthoformate, and sodium azide. organic-chemistry.org
Reaction Conditions: The ratio of reactants and the reaction temperature can affect the isomeric composition of the product. nih.gov
Starting Material Design: The structure of the starting materials can direct the substitution to a specific nitrogen atom. For example, a three-component synthesis of 1-substituted 5-aminotetrazoles using bismuth nitrate (B79036) as a thiophilic Lewis acid has been shown to exhibit high regioselectivity, which is strongly influenced by the electronic density of the amine used. acs.org
Distinguishing between the N1 and N2 isomers is crucial and is often accomplished using spectroscopic techniques such as NMR. acs.org Comparative studies of 1H NMR spectra can help differentiate between regioisomers of substituted 5-aminotetrazoles. acs.org
Green Chemistry Principles in Carboxamide Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of tetrazoles and their derivatives to develop more environmentally friendly and sustainable processes. benthamdirect.com
Key Green Chemistry Approaches:
Use of Greener Solvents: Efforts are being made to replace hazardous organic solvents with more benign alternatives like water or to conduct reactions under solvent-free conditions. rsc.orgbenthamdirect.com
Development of Recyclable Catalysts: The use of heterogeneous catalysts, particularly nanocatalysts, is a key aspect of green tetrazole synthesis. rsc.org These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. researchgate.net
Atom Economy: Multicomponent reactions (MCRs) are inherently more atom-economical as they combine multiple starting materials into a single product in one step, minimizing the formation of byproducts. researchgate.net
Energy Efficiency: Microwave-assisted synthesis has been explored to reduce reaction times and energy consumption in the preparation of 5-substituted 1H-tetrazoles. thieme-connect.com
An example of a green approach is the use of bio-derived palladium nanoparticles as a recyclable catalyst for the synthesis of losartan, a drug containing a tetrazole moiety. nih.gov This method avoids the use of toxic reagents and hazardous solvents commonly employed in traditional synthetic routes. nih.gov
Multicomponent Reaction (MCR) Strategies for Complex Structures
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation, are highly efficient for building molecular complexity. researchgate.netclockss.org 5-Aminotetrazole is a versatile building block in MCRs, typically acting as a 1,3-binucleophile where the exocyclic amino group and an adjacent ring nitrogen participate in the reaction. researchgate.netclockss.org
A prominent example is the Biginelli reaction, which, when using 5-aminotetrazole, aldehydes, and β-ketoacid amides, yields tetrazolo[1,5-a]pyrimidine-6-carboxamides. researchgate.netclockss.org This demonstrates a reliable MCR pathway to a carboxamide-containing analog. However, this strategy leads to a fused heterocyclic system rather than the desired this compound.
Another relevant MCR is the Ugi-tetrazole four-component reaction, though it typically produces 1,5-disubstituted α-amino tetrazoles, not 1,5-disubstituted 5-aminotetrazoles. nih.gov A bismuth-promoted three-component reaction of an amine, phenyl isothiocyanate, and sodium azide provides 1-substituted 5-aminotetrazoles, which are structurally related to the target compound. nih.gov Isocyanate-based MCRs are also well-established for creating ureas and other heterocyclic structures, and could potentially be adapted. nih.gov
Developing an MCR that specifically yields this compound would be a novel endeavor, possibly involving the reaction of 5-aminotetrazole, an isocyanate, and a third component under catalytic conditions that favor N-1 substitution over other reaction pathways.
Reaction Mechanisms and Kinetic Studies of Carboxamide Formation
The formation of this compound from 5-aminotetrazole and an isocyanate (R-N=C=O) is governed by the nucleophilic character of the tetrazole moiety. 5-Aminotetrazole exists in tautomeric forms, and its deprotonation increases the nucleophilicity of the ring nitrogens. clockss.org The reaction can theoretically proceed via several pathways, leading to different isomers:
N-1 Carboxamidation: Nucleophilic attack from the N-1 nitrogen of the tetrazole ring onto the isocyanate carbon, followed by proton transfer, yields the desired this compound.
N-2 Carboxamidation: Attack from the N-2 nitrogen would lead to the isomeric 5-amino-2H-tetrazole-2-carboxamide. The alkylation of 5-aminotetrazole is known to produce both N-1 and N-2 isomers. nih.gov
Exocyclic Amine Reaction: The exocyclic amino group could also act as a nucleophile, forming a tetrazolyl-substituted urea.
The regioselectivity of the reaction (i.e., which nitrogen atom reacts) is influenced by factors such as the solvent, temperature, and the presence of a catalyst. The synthesis of isomeric N-(2-hydroxyphenyl)-1H-tetrazole-5-carboxamides and 2-hydroxy-N-1H-tetrazol-5-ylbenzamides highlights the challenge and importance of controlling regioselectivity in reactions involving tetrazole carboxamides. nih.gov A key publication title indicates that reactions between 5-aminotetrazole and isocyanates do occur, leading to products that can be converted to (1H-tetrazol-5-yl)ureas, suggesting that the initial reaction may occur on the ring nitrogen. acs.org
Purification and Isolation Techniques for Carboxamide Derivatives
The purification and isolation of this compound and its derivatives would likely employ standard laboratory techniques, guided by the product's physical properties such as polarity and solubility.
Filtration and Washing: If the product precipitates from the reaction mixture, it can be isolated by simple filtration. nih.gov The crude product is then typically washed with appropriate solvents to remove unreacted starting materials and soluble by-products. For example, in the synthesis of 5-aminotetrazole Schiff bases, the product was filtered and recrystallized from ethanol. ajol.info
Recrystallization: This is a common method for purifying solid organic compounds. The choice of solvent is critical and is determined by the solubility profile of the product. The crude product is dissolved in a hot solvent and allowed to cool slowly, leading to the formation of pure crystals.
Chromatography: For mixtures that are difficult to separate by recrystallization, or for non-crystalline products, column chromatography is the method of choice. Silica gel is a common stationary phase. The synthesis of N-functionalized 5-aminotetrazole derivatives has utilized silica gel column chromatography for purification. nih.gov The progress of the purification can be monitored by thin-layer chromatography (TLC). ajol.info
Acid-Base Extraction: Given the acidic nature of the tetrazole N-H proton and the basicity of the amino group, acid-base extraction could potentially be used to separate the product from non-ionizable impurities.
The specific method would be chosen based on the properties of the target carboxamide and any by-products formed during the synthesis.
Structural Elucidation and Advanced Molecular Characterization
Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods are indispensable for the unambiguous determination of molecular structures. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information regarding the connectivity, functional groups, and electronic environment of the molecule.
NMR spectroscopy is a powerful tool for probing the structure of tetrazole derivatives in solution, providing critical insights into the positions of substituents and the prevalent tautomeric forms.
For N-(5-amino-1H-tetrazol-1-yl)formamide, ¹H NMR data has been experimentally determined. nih.gov The spectrum, recorded in DMSO-d₆, shows distinct signals corresponding to the different protons in the molecule. nih.gov The chemical shifts provide evidence for the specific arrangement of atoms, confirming the N-formamide structure. nih.gov
| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 11.71 | Singlet | 1H | Formamide (B127407) N-H |
| 8.34 | Singlet | 1H | Formyl C-H |
| 7.02 | Singlet | 2H | Amino (-NH₂) |
While specific ¹³C, ¹⁴N, and ¹⁵N NMR data for N-(5-amino-1H-tetrazol-1-yl)formamide are not detailed in the available literature, these techniques are crucial for fully characterizing tetrazole isomers. ¹³C NMR spectroscopy would be expected to show two signals for the two carbon atoms in the molecule: one for the tetrazole ring carbon and another for the formyl carbon. The chemical shift of the tetrazole ring carbon is particularly sensitive to the substitution pattern and can help distinguish between 1,5- and 2,5-disubstituted regioisomers. nih.gov
¹⁴N and ¹⁵N NMR spectroscopy offer direct observation of the nitrogen atoms, which is invaluable for studying the tautomerism common in tetrazole compounds. nih.gov The chemical shifts of the four ring nitrogens and the two exocyclic nitrogens would provide definitive evidence for the proton position and confirm the 1H-tautomeric form, distinguishing it from the 2H-tautomer. nih.govacs.org
Vibrational spectroscopy, including both IR and Raman techniques, provides detailed information about the functional groups and molecular vibrations within a compound. Although specific experimental spectra for N-(5-amino-1H-tetrazol-1-yl)formamide are not published, the expected vibrational modes can be predicted based on its structure.
Key functional groups include the amino (-NH₂), formamide (-NH-CHO), and the tetrazole ring.
N-H Vibrations: The amino and amide groups would exhibit N-H stretching vibrations, typically in the 3100-3500 cm⁻¹ region.
C=O Stretching: The formamide carbonyl group would produce a strong absorption band around 1650-1700 cm⁻¹.
Tetrazole Ring Vibrations: The tetrazole ring itself has a series of characteristic stretching and bending vibrations. N=N and C=N stretching vibrations typically appear in the 1300-1600 cm⁻¹ range, while ring breathing and deformation modes are found at lower wavenumbers. pnrjournal.com
Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the tetrazole ring, which may be weak in the IR spectrum. nih.gov
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |
|---|---|---|
| N-H Stretch | Amino (-NH₂) & Amide (-NH) | 3100 - 3500 |
| C-H Stretch | Formyl (-CHO) | 2800 - 2900 |
| C=O Stretch | Amide (-C=O) | 1650 - 1700 |
| N-H Bend | Amino (-NH₂) & Amide (-NH) | 1550 - 1650 |
| Ring Stretching (C=N, N=N) | Tetrazole Ring | 1300 - 1600 |
| Ring Breathing/Deformation | Tetrazole Ring | 900 - 1200 |
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For N-(5-amino-1H-tetrazol-1-yl)formamide, electron ionization (EI) mass spectrometry has confirmed its molecular mass. nih.gov
| Technique | m/z Value | Assignment |
|---|---|---|
| EI (70 eV) | 128 | Molecular Ion [M]⁺ |
The fragmentation of 5-substituted-1H-tetrazoles is well-documented. Common fragmentation pathways involve the elimination of stable neutral molecules like dinitrogen (N₂) or hydrazoic acid (HN₃), which are characteristic of the tetrazole ring structure. lifesciencesite.com The specific fragmentation pathway can help to confirm the identity of the compound and its substituent pattern. lifesciencesite.com For N-(5-amino-1H-tetrazol-1-yl)formamide, initial fragmentation could involve the loss of the formamide group or cleavage of the tetrazole ring.
UV-Vis spectroscopy probes the electronic transitions within a molecule. Unsubstituted tetrazole typically has its main absorption band in the vacuum UV region (below 200 nm). ajol.info However, the presence of substituents, particularly those with lone pairs or pi systems like amino and carboxamide groups, can shift the absorption to longer wavelengths (a bathochromic shift). These substituents act as chromophores and auxochromes, influencing the π → π* and n → π* electronic transitions. pnrjournal.comresearchgate.net While specific UV-Vis data for N-(5-amino-1H-tetrazol-1-yl)formamide is not available, analysis of related structures suggests that absorptions would likely occur in the 200-300 nm range. ajol.infobeilstein-journals.org
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography provides the definitive solid-state structure of a molecule, revealing precise bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.
The crystal structure of N-(5-amino-1H-tetrazol-1-yl)formamide has been determined by single-crystal X-ray diffraction. nih.gov The analysis revealed that the aminotetrazole group is essentially planar, and it forms a dihedral angle of 83.65(8)° with the formamide unit. nih.gov The crystal structure is stabilized by a three-dimensional network of intermolecular hydrogen bonds involving N-H···N, N-H···O, and C-H···N interactions. nih.gov
| Parameter | Value |
|---|---|
| Molecular Formula | C₂H₄N₆O |
| Molecular Weight (Mᵣ) | 128.11 |
| Crystal System | Orthorhombic |
| Space Group | Pnn2 |
| a (Å) | 10.232 (10) |
| b (Å) | 12.054 (12) |
| c (Å) | 4.208 (4) |
| Volume (V) (ų) | 519.1 (9) |
| Z | 4 |
Intermolecular Interactions (e.g., Hydrogen Bonding Networks, π-π Stacking)
The crystalline architecture of 5-amino-1H-tetrazole-1-carboxamide is significantly defined by an extensive network of intermolecular hydrogen bonds. X-ray diffraction studies on the closely related analogue, N-(5-amino-1H-tetrazol-1-yl)formamide, reveal a complex three-dimensional network established through conventional and unconventional hydrogen bonds. nih.gov The primary interactions involve the amino group and the formamide moiety acting as hydrogen bond donors, while the tetrazole ring nitrogen atoms and the formamide oxygen atom serve as acceptors.
Specifically, the molecules are linked by intermolecular N—H···N, N—H···O, and C—H···N hydrogen bonds. nih.gov The amino group (N6) donates hydrogen atoms to the N3 nitrogen of the tetrazole ring and the O1 oxygen of the formamide group of adjacent molecules. These interactions are crucial in forming the supramolecular assembly. The geometric parameters of these hydrogen bonds have been determined, providing insight into their strength and directionality.
| D—H···A | d(D—H) / Å | d(H···A) / Å | d(D···A) / Å | <(DHA) / ° |
|---|---|---|---|---|
| N6—H6A···N3 | 0.87 (3) | 2.35 (3) | 3.164 (4) | 156 (3) |
| N6—H6B···O1 | 0.91 (3) | 2.12 (3) | 3.006 (4) | 167 (2) |
| C2—H2···N2 | 0.95 | 2.53 | 3.404 (5) | 152 |
Conformational Analysis in the Crystalline State
In the solid state, this compound adopts a distinct conformation characterized by the relative orientation of the tetrazole ring and the carboxamide side chain. The aminotetrazole group is found to be essentially planar, with a maximum deviation of 0.006 (2) Å for any of its constituent atoms. nih.gov This planarity is typical for the tetrazole ring system. wikipedia.org
Tautomerism and Isomerism of this compound
Experimental and Theoretical Investigations of 1H- and 2H-Tautomeric Forms
The potential for prototropic tautomerism is a fundamental characteristic of 5-substituted tetrazoles, which can exist in 1H- and 2H-tautomeric forms. For the parent compound, 5-aminotetrazole (B145819), theoretical studies in the gas phase indicate that the 2H-tautomer is the most energetically stable form. nih.govunl.edu However, the relative stability of these tautomers can be significantly influenced by the physical state (gas, solution, or solid) and the nature of substituents.
Experimentally, the solid-state structure of N-(5-amino-1H-tetrazol-1-yl)formamide has been unequivocally determined by single-crystal X-ray diffraction. nih.gov This analysis confirms that in the crystalline phase, the molecule exists exclusively as the 1H-tautomer, where the carboxamide (formamide) group is attached to the N1 position of the tetrazole ring. This demonstrates a clear preference for the 1H-form in the solid state for this N-acylated derivative. Further experimental evidence for the existence and distinct characterization of 1- and 2-substituted tetrazole isomers comes from synthetic chemistry, where N-alkylation or N-acylation of 5-aminotetrazole can yield separable 1,5- and 2,5-disubstituted products, which are distinguishable by spectroscopic methods like NMR. mdpi.com
Influence of Substituents (e.g., Carboxamide Group) on Tautomeric Preferences
The presence of the carboxamide group at the N1 position has a decisive influence on the tautomeric equilibrium of the 5-aminotetrazole core. While the unsubstituted 5-aminotetrazole exhibits a complex tautomeric profile with the 2H-form being favored in the gas phase and the 1H-form often found in the solid state, the N-acylation effectively "locks" the molecule into a specific tautomeric form. unl.eduresearchgate.net
The synthesis and crystallographic characterization of N-(5-amino-1H-tetrazol-1-yl)formamide as the pure 1H-tautomer indicates that the electronic and steric properties of the N-carboxamide substituent strongly stabilize this particular isomer, at least in the solid state. nih.gov The electron-withdrawing nature of the acyl group attached to a ring nitrogen atom significantly alters the electronic distribution within the tetrazole ring compared to a simple proton or an alkyl group. This electronic modulation, combined with the specific hydrogen bonding patterns enabled by the carboxamide group, shifts the energetic balance to favor the 1H-tautomer. This contrasts with situations where both tautomers might co-exist in equilibrium, as the substituent effect here is substantial enough to favor a single, isolable form.
Dynamic Processes and Equilibria
While the solid-state structure of this compound is fixed as the 1H-tautomer, in solution, the possibility of a dynamic equilibrium between the 1H- and 2H-forms, as well as other potential isomers, must be considered. The interconversion between tautomers is a dynamic process involving proton transfer. nih.gov Studies on related N-substituted tetrazoles have shown that this equilibrium can be influenced by factors such as solvent polarity, temperature, and concentration. mdpi.orgnih.gov
The process of interconversion between tautomers in some nitrogen-containing heterocycles is proposed to occur via intermediates, such as tight ion pairs, particularly in solution. wustl.edu Spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR), are powerful tools for investigating these dynamic equilibria. For instance, the presence of distinct sets of signals for different tautomers or concentration-dependent chemical shifts can provide evidence for and quantification of the equilibrium. mdpi.commdpi.org While specific studies on the solution-phase tautomeric equilibrium of this compound are not extensively reported, the general principles of tetrazole chemistry suggest that such a dynamic process could exist, with the position of the equilibrium being highly dependent on the surrounding chemical environment.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine electronic structure and provide energetic information, offering a window into the molecule's fundamental characteristics.
The geometric and electronic structures of 5-aminotetrazole (B145819) and its isomers have been extensively investigated using sophisticated computational methods. Density Functional Theory (DFT) is a popular choice due to its balance of accuracy and computational cost. The B3LYP functional is frequently employed for these studies. nih.govnih.gov More recent studies have also utilized the M06-2X functional to scrutinize the ring-opening pathways of 5-ATZ isomers. diva-portal.org
Alongside DFT, high-level ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, are used for more precise energy calculations. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)) are often used to refine energies and reaction barriers calculated with DFT. nih.govdiva-portal.org Common basis sets for these calculations include Pople-style sets like 6-311G** and 6-311++G(d,p), as well as correlation-consistent sets like aug-cc-pVDZ and cc-pVTZ, which are crucial for obtaining accurate results. nih.govdiva-portal.org These calculations are used to locate minima on the potential energy surface, corresponding to stable isomers, and to map the energy landscapes of potential chemical transformations. diva-portal.org
A primary output of geometry optimization is the molecule's lowest-energy three-dimensional structure. This includes precise data on bond lengths, bond angles, and dihedral angles. For 5-aminotetrazole, studies have confirmed its planar structure through X-ray crystallography, a finding that is supported by computational optimizations. wikipedia.org Theoretical calculations provide a detailed picture of the molecular geometry, which is essential for understanding its stability and reactivity. For instance, B3LYP/6-311G(d,p) level calculations have been used to determine the optimized geometries of 5-ATZ dimers and transition states. figshare.com
| Parameter | Description | Typical Calculated Value Range (Å or Degrees) |
|---|---|---|
| C5-N1 Bond Length | Length of the bond between the carbon and the first nitrogen in the ring. | ~1.33 - 1.35 Å |
| N1=N2 Bond Length | Length of the double bond between N1 and N2. | ~1.27 - 1.29 Å |
| N2-N3 Bond Length | Length of the single bond between N2 and N3. | ~1.35 - 1.37 Å |
| C5-N(amino) Bond Length | Length of the exocyclic bond to the amino group. | ~1.34 - 1.36 Å |
| N1-C5-N4 Angle | The angle within the tetrazole ring at the carbon atom. | ~108° - 110° |
| C5-N1-N2 Angle | The angle within the tetrazole ring at the N1 atom. | ~105° - 107° |
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, hybridization, and the delocalization of electron density within a molecule. researchgate.netinorgchemres.org It translates the complex, delocalized molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals, which align more closely with classical Lewis structures. This analysis is particularly useful for understanding the electronic interactions that contribute to a molecule's stability.
In aromatic systems like the tetrazole ring, NBO analysis quantifies the stabilization energy associated with electron delocalization (π-conjugation). This is achieved by examining the interactions between filled (donor) and empty (acceptor) orbitals. For example, the interaction between a nitrogen lone pair (donor) and an adjacent π* anti-bonding orbital (acceptor) indicates delocalization, which strengthens the ring structure and influences its chemical properties. NBO analysis can reveal that the largest positive and negative charges are often located on specific atoms, identifying sites susceptible to nucleophilic or electrophilic attack. inorgchemres.org
Computational chemistry is a valuable tool for predicting spectroscopic data, which aids in the interpretation of experimental spectra. Vibrational frequencies, corresponding to infrared (IR) and Raman spectra, can be calculated from the second derivative of the energy with respect to atomic positions. These calculations help in assigning specific absorption bands to particular molecular motions, such as N-H stretches or ring deformation modes. researchgate.netresearchgate.net
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) technique, often in conjunction with DFT. pnrjournal.comiu.edu.sa Calculations are typically performed in a simulated solvent environment using models like the Polarizable Continuum Model (PCM) to better match experimental conditions. pnrjournal.comiu.edu.sa Comparing the predicted ¹H and ¹³C NMR spectra with experimental data helps confirm the structure of synthesized compounds. nih.gov
| Nucleus | Isomer | Chemical Shift (ppm) | Description |
|---|---|---|---|
| ¹H | N1-isomer | 6.62 | Protons of the exocyclic amino group (NH₂) |
| ¹H | N2-isomer | 5.99 | Protons of the exocyclic amino group (NH₂) |
| ¹³C | N2-isomer | 167.45 | Carbon atom of the tetrazole ring attached to the amino group |
| ¹³C | N1-isomer | 156.52 | Carbon atom of the tetrazole ring attached to the amino group |
Reaction Mechanism Elucidation through Computational Modeling
Beyond static properties, computational modeling is instrumental in elucidating the pathways of chemical reactions. By mapping the potential energy surface that connects reactants to products, researchers can identify the most likely mechanism, including any transient intermediates and the high-energy transition states that control the reaction rate.
A key area of study for 5-aminotetrazole is its thermal decomposition, which is critical for its application as a gas-generating agent. diva-portal.org Computational studies have been vital in unraveling the complex mechanisms of this process. The primary unimolecular decomposition pathway involves the rupture of the tetrazole ring. nih.govnih.gov
To study this, the geometry of the transition state (the highest point on the minimum energy path between reactant and product) is optimized. nih.gov The nature of the transition state is confirmed by a vibrational frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactant and the transition state is the activation energy or reaction barrier. diva-portal.orgnsc.ru For the decomposition of 5-ATZ, calculations have shown that the N₂ elimination reaction is a dominant unimolecular channel. nih.gov Another significant pathway is the decomposition to form hydrazoic acid (HN₃) and cyanamide (B42294) (NH₂CN). nih.gov The calculated activation barriers and reaction rate constants can then be compared with experimental kinetic data. nih.govdiva-portal.org
| Method | Fitted Rate Constant Expression k(T) (s⁻¹) | Note |
|---|---|---|
| CVT | 4.07 x 10¹¹ x T⁰.⁸⁴ x e(-2.42 x 10⁴ / T) | Calculated over a temperature range of 300 to 2,500 K. |
| TST | 2.09 x 10¹¹ x T⁰.⁸⁹ x e(-2.36 x 10⁴ / T) | Calculated over a temperature range of 300 to 2,500 K. |
Solvation Effects on Reaction Pathways
The surrounding solvent environment can significantly influence the reaction pathways and kinetics of a chemical process. Computational chemistry offers various solvation models to simulate these effects, providing insights that are crucial for understanding reactions in a condensed phase.
For tetrazole-based compounds, the Polarizable Continuum Model (PCM) is a commonly employed method to account for solvation effects. nih.gov This model treats the solvent as a continuous dielectric medium, which simplifies the calculations while still providing a reasonable approximation of the solvent's influence on the solute's electronic structure and energy.
In a theoretical study on the thermal decomposition of 5-aminotetrazole (a parent compound to 5-amino-1H-tetrazole-1-carboxamide), the PCM model was used to investigate the influence of the molten state on the reaction barriers. The study revealed that the activation barriers for decomposition reactions could be significantly lowered in the condensed phase compared to the gas phase, highlighting the critical role of intermolecular interactions. nih.gov While this study did not specifically investigate this compound, the findings suggest that its carboxamide group would likely engage in strong intermolecular hydrogen bonding in a condensed phase or in polar solvents, which would undoubtedly alter its reaction pathways and decomposition kinetics.
Future computational work on this compound should, therefore, incorporate solvation models to accurately predict its behavior in realistic environments. The choice of solvent and the level of theory would be critical parameters in such studies.
Molecular Dynamics Simulations for Dynamic Behavior and Condensed Phase Studies
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules and materials, offering a dynamic picture of molecular motions and interactions. For energetic materials, MD simulations are particularly useful for predicting condensed-phase properties such as density, cohesive energy, and mechanical properties, as well as for studying the initial stages of decomposition under various conditions.
While specific MD simulations for this compound are not readily found, studies on other energetic materials containing tetrazole moieties demonstrate the power of this technique. For instance, MD simulations have been used to predict the formation and properties of cocrystals of energetic materials, such as a cocrystal of cyclotetramethylene tetra-nitramine (HMX) and hydrazine (B178648) 5,5′-bitetrazole-1,1′-diolate (HA·BTO). rsc.org These simulations can elucidate the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the structure and stability of the condensed phase. rsc.org
For this compound, MD simulations could be employed to:
Predict its crystal structure and density, which are crucial parameters for an energetic material.
Investigate its thermal stability by simulating its behavior at elevated temperatures.
Study the dynamics of its interaction with other molecules in a mixture or composite material.
Explore its mechanical sensitivity by simulating its response to external stimuli like impact or shock.
The development of accurate force fields, which are essential for reliable MD simulations, would be a critical first step in the computational study of this specific molecule in the condensed phase.
Computational Design and Prediction of Novel this compound Analogs
Computational design is a powerful strategy for the rational development of new molecules with desired properties, and it is extensively used in the field of energetic materials. nih.gov By systematically modifying the structure of a parent molecule and calculating the properties of the resulting analogs, researchers can identify promising candidates for synthesis and experimental evaluation.
The design of novel analogs of this compound would likely focus on introducing functional groups that enhance its energetic performance, such as density and heat of formation, while maintaining or improving its thermal stability and reducing its sensitivity. Density functional theory (DFT) is a widely used quantum mechanical method for these types of predictions. nih.gov
Strategies for designing novel analogs could include:
Introduction of Energetic Groups: Attaching nitro (-NO2), nitramino (-NHNO2), or other explosophoric groups to the tetrazole ring or the carboxamide moiety could significantly increase the energy content. researchgate.net
Formation of Salts: Reacting the tetrazole ring with nitrogen-rich bases to form energetic salts is another common approach to improve density and energetic properties. researchgate.net
Modification of the Carboxamide Group: Replacing the hydrogen atoms on the amide nitrogen with other functional groups could be explored to tune the molecule's properties.
Computational studies on related nitrogen-rich heterocyclic compounds have demonstrated the effectiveness of these strategies. For example, the introduction of fluorodinitromethyl groups into triazole and tetrazole rings has been computationally predicted to yield materials with excellent detonation performance. nih.gov Similarly, the design of energetic compounds based on linked tetrazine and triazole rings has been explored using DFT calculations to predict their properties. nih.gov These studies provide a roadmap for the computational design of novel energetic materials derived from this compound.
A summary of common computational methods used in the study of energetic materials is presented in the table below.
| Computational Method | Application in Energetic Materials Research |
| Density Functional Theory (DFT) | Prediction of molecular structure, heat of formation, bond dissociation energies, and electronic properties. nih.gov |
| Polarizable Continuum Model (PCM) | Simulation of solvation effects on reaction pathways and stabilities. nih.gov |
| Molecular Dynamics (MD) | Prediction of condensed-phase properties (density, cohesive energy), mechanical sensitivity, and dynamic behavior. rsc.org |
| Isodesmic Reactions | A computational scheme to accurately predict the heat of formation of unknown compounds. |
The computational design of novel analogs of this compound, guided by these established theoretical methods, holds significant promise for the discovery of new energetic materials with tailored properties.
Research on this compound Remains Limited
A thorough search of scientific databases and chemical literature did not yield specific studies on this compound that would allow for a detailed analysis of its role as a high-nitrogen building block, its thermal decomposition mechanisms, or theoretical detonation performance. Similarly, information regarding its thermal stability, insensitivity from a materials perspective, and its properties as a ligand in coordination chemistry is not available.
The parent compound, 5-aminotetrazole (5-AT), is extensively researched as a high-nitrogen energetic material. nih.govwikipedia.orgontosight.airesearchgate.netresearchgate.net Studies on 5-AT and its other derivatives delve into their synthesis, thermal behavior, and performance as energetic materials. nih.govresearchgate.netresearchgate.netresearchgate.netjes.or.jp For instance, the thermal decomposition of aminotetrazole-based materials is known to follow pathways that can result in the elimination of either N₂ or HN₃, depending on the molecular structure. ucr.edu Furthermore, theoretical calculations are often used to predict the detonation velocity and pressure of new energetic compounds derived from 5-aminotetrazole. nih.gov
In the field of coordination chemistry, 5-aminotetrazole and its derivatives are recognized for their ability to act as ligands, coordinating with metal ions to form energetic coordination compounds. wikipedia.orgrsc.org The coordination can significantly influence the stability and energetic properties of the resulting materials.
While a dissertation by Jörg Stierstorfer lists "1H-Tetrazole-5-carboxylic acid amide," a synonym for the compound , it is included in a list of compounds without associated detailed experimental or theoretical data. uni-muenchen.de
Without dedicated research on this compound, any discussion of its specific properties would be speculative and not based on established scientific findings. Therefore, the advanced research applications and functional properties as outlined for this specific compound cannot be detailed at this time. Further experimental and theoretical studies are required to elucidate the chemical, physical, and energetic characteristics of this compound.
Advanced Research Applications and Functional Properties
Coordination Chemistry of 5-Aminotetrazole-1-Carboxamide as a Ligand
Synthesis and Structural Characterization of Metal-Organic Frameworks (MOFs) or Coordination Polymers Incorporating Carboxamide Ligands
The synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers using tetrazole-based ligands is a burgeoning field of materials science. These materials are constructed from metal ions or clusters linked by organic molecules. While direct synthesis of MOFs using 5-amino-1H-tetrazole-1-carboxamide is not documented in available literature, extensive research has been conducted on MOFs incorporating amino-functionalized ligands and tetrazole-carboxylate linkers, which provides insight into the potential of the target compound as a building block.
Amine-functionalized MOFs are of particular interest due to the strong interaction between the basic amino groups and guest molecules like CO2, making them suitable for applications in gas capture and separation. rsc.org The synthesis of these materials can be achieved through in-situ methods, post-synthetic modification, or physical impregnation. rsc.org For instance, novel MOFs have been successfully synthesized by reacting d10 metal ions (like Zn²⁺ and Cd²⁺) with amino-functionalized dicarboxylate ligands under solvothermal conditions. frontiersin.orgresearchgate.net Similarly, flexible MOFs have been created using derivatized amino acid linkers, which can undergo structural transformations in response to external stimuli. nih.gov
Coordination polymers have been prepared using ligands such as 5-(3′-amine-1′H-pyrazol-4′-yl)-1H-tetrazole under hydrothermal conditions, forming 2D and 3D supramolecular structures. rsc.org The tetrazole moiety in these ligands demonstrates versatile coordination modes. rsc.org The presence of an amino group can influence the resulting structure and its properties, such as fluorescence and magnetism. rsc.org
Table 1: Examples of MOFs and Coordination Polymers with Related Ligands
| Compound/Ligand | Metal Ion | Resulting Structure | Potential Application |
| 5-(3′-amine-1′H-pyrazol-4′-yl)-1H-tetrazole | Co(II), Zn(II), Cd(II) | 2D Layers, 3D Supramolecular Architectures | Magnetism, Fluorescence |
| Amino-functionalized dicarboxylate ligands | Cd(II), Zn(II) | 3D Frameworks | Gas Sorption, Sensing |
| Derivatized amino acid linkers | Zn(II) | Flexible 1D Channels | Gas Separation, Sensing |
| 5-aminoisophthalic acid | Ni(II) | 3D hcb topology framework | Electrocatalysis, Photocatalysis |
This table presents data on related compounds to illustrate the potential of this compound in MOF synthesis.
Investigation of Catalytic Activity of Metal Complexes
Metal complexes containing tetrazole ligands have shown significant promise as catalysts in various chemical transformations. The nitrogen-rich structure of the tetrazole ring allows it to effectively coordinate with metal centers, influencing the electronic and steric environment of the metal ion and, consequently, its catalytic activity.
Although specific studies on the catalytic activity of metal complexes with this compound are not available, research on related compounds provides valuable insights. For example, metal complexes based on 3-amino-1,2,4-triazole-5-carboxylic acid have been synthesized and shown to effectively catalyze the thermal decomposition of ammonium (B1175870) perchlorate (B79767) (AP), a key component in solid propellants. acs.org The high energy of the ligands and the in-situ formation of metal oxides contribute to this catalytic effect. acs.org
Furthermore, the catalytic pyrolysis of 5-aminotetrazole (B145819) (5-AT), the parent compound to our subject, has been studied in the presence of copper and copper oxide. researchgate.net These metals have been established as effective catalysts in the field of energetic materials, accelerating the decomposition of high-nitrogen compounds. researchgate.net Heterogeneous catalysts based on Pd(II)-tetrazole complexes have also been developed for environmental applications, such as the degradation of organic pollutants. researchgate.net
Table 2: Catalytic Performance of Related Metal Complexes
| Catalyst/Complex | Reaction Catalyzed | Key Findings |
| Mn(atzc)₂(H₂O)₂·2H₂O (atzc = 3-amino-1,2,4-triazole-5-carboxylate) | Thermal Decomposition of AP | Lowers decomposition temperature significantly |
| Zn(atzc)₂(H₂O) | Thermal Decomposition of AP | Accelerates decomposition of AP |
| Cu/CuO | Pyrolysis of 5-Aminotetrazole | Enhances decomposition rate |
| Pd(II)-tetrazole complex on Fe₃O₄@SiO₂ | Degradation of organic dyes | High catalytic activity for environmental remediation |
This table is based on data from related tetrazole and azole compounds to infer potential catalytic applications.
Role as Carboxylic Acid Bioisosteres in Molecular Design
The tetrazole ring is a well-established and frequently used bioisostere for the carboxylic acid group in medicinal chemistry. lifechemicals.comnih.govbeilstein-journals.org This strategic replacement is a key tool in drug design to optimize the physicochemical and pharmacokinetic properties of drug candidates.
Bioisosterism refers to the principle where one functional group can be replaced by another with similar physical and chemical properties, leading to a molecule that retains its desired biological activity. The tetrazole group serves as a non-classical bioisostere for carboxylic acid due to several key similarities. rug.nl
The primary principle behind this replacement is the comparable acidity. The pKa of 5-substituted-1H-tetrazoles is typically in the range of 4.5-4.9, which is very close to that of carboxylic acids (pKa ≈ 4.2-4.4). rug.nlnih.gov This means that at physiological pH (around 7.4), the tetrazole ring, like a carboxylic acid, exists predominantly in its deprotonated, anionic form. This negative charge is crucial for forming strong electrostatic and hydrogen bonding interactions with biological targets such as receptors and enzymes. rug.nlnih.gov
Furthermore, both the carboxylate and tetrazolate anions are planar structures, allowing them to occupy similar space within a receptor's binding pocket. rug.nl The negative charge in the tetrazolate anion is delocalized over the five-membered ring, which is a larger area compared to the two oxygen atoms of a carboxylate, influencing its interaction profile. nih.gov
Replacing a carboxylic acid with a tetrazole moiety can significantly alter a molecule's physicochemical properties, often in a beneficial way for drug development.
Lipophilicity: Tetrazolate anions are generally more lipophilic than their corresponding carboxylate counterparts. rug.nlnih.gov This increased lipophilicity can enhance a drug's ability to cross biological membranes, potentially leading to improved absorption and bioavailability. acs.org For instance, replacing a carboxylic acid with a tetrazolone, a related isostere, has been shown to reduce the calculated Log P (cLogP) value while improving the pharmacokinetic profile in animal models. rsc.org
Metabolic Stability: Carboxylic acids are susceptible to Phase II metabolism, particularly glucuronidation, which can lead to rapid clearance and sometimes the formation of reactive metabolites. cambridgemedchemconsulting.com The tetrazole ring is generally more resistant to metabolic degradation, leading to improved metabolic stability and a longer half-life of the drug in the body. lifechemicals.comnih.govcambridgemedchemconsulting.com
Table 3: Comparison of Physicochemical Properties: Carboxylic Acid vs. Tetrazole
| Property | Carboxylic Acid | 5-Substituted Tetrazole | Impact of Replacement |
| Acidity (pKa) | ~4.2 - 4.4 | ~4.5 - 4.9 | Similar acidity, anionic at physiological pH. rug.nlnih.gov |
| Lipophilicity | Lower | Higher | Increased ability to cross cell membranes. rug.nlnih.gov |
| Metabolic Stability | Prone to glucuronidation | Metabolically robust | Reduced risk of rapid clearance and reactive metabolites. cambridgemedchemconsulting.com |
| Size | Smaller | Slightly larger | Can affect binding affinity and requires accommodation in the binding site. nih.govcambridgemedchemconsulting.com |
This table provides a general comparison based on established principles of bioisosterism.
Theoretical and experimental studies have shed light on the molecular recognition patterns of tetrazoles. While the tetrazolate and carboxylate anions can form similar hydrogen bond interactions, there are subtle but important differences. cambridgemedchemconsulting.com
Crystallographic data shows that the hydrogen-bonding environment around a 1H-tetrazole extends further from the core of the molecule (by about 1.2 Å) compared to a carboxylic acid. cambridgemedchemconsulting.com This implies that for a tetrazole to successfully replace a carboxylic acid in a drug-receptor interaction, the binding pocket may need to be able to accommodate this slight expansion. cambridgemedchemconsulting.com
The distribution of the negative charge over the four nitrogen atoms of the tetrazole ring creates a different electrostatic potential map compared to the carboxylate group. nih.gov This can lead to different or additional interaction points. The nitrogen-rich tetrazole ring provides more opportunities to act as a hydrogen bond acceptor, potentially forming more extensive hydrogen bond networks with a biological target. rug.nl
Other Material Science Applications
Beyond the applications in MOFs and catalysis, tetrazole-containing compounds, including 5-aminotetrazole derivatives, are explored for a range of other uses in material science. Their high nitrogen content, thermal stability, and ability to coordinate with metals make them versatile components for advanced materials. lifechemicals.comnih.gov
Energetic Materials: Due to their high nitrogen content and positive heats of formation, many tetrazole derivatives are investigated as energetic materials for applications in explosives and propellants. beilstein-journals.orgnih.gov The introduction of amino groups can modulate the sensitivity and energetic performance. rsc.org Energetic silver salts with 5-aminotetrazole ligands have been synthesized and show potential as more environmentally benign alternatives to lead-based primary explosives. researchgate.net
Polymers: Synthetic polymers that incorporate tetrazole fragments into their repeating units are considered highly promising materials. lifechemicals.com For example, microporous organic polymers containing tetrazole moieties have demonstrated high efficacy and selectivity for CO₂ capture. lifechemicals.com
Photography and Agriculture: Certain tetrazole derivatives have found use in industrial applications such as photography and as plant growth regulators in agriculture. lifechemicals.combeilstein-journals.org
Surface Chemistry and Corrosion Inhibition Studies5.4.2. Applications in Polymer Chemistry (e.g., as blowing agents)
Further research would be required to determine the properties and applications of this compound.
Future Research Directions and Emerging Opportunities
Development of Novel and Sustainable Synthetic Routes for Carboxamide Derivatives
The viability of any chemical compound for widespread application hinges on the efficiency, safety, and environmental impact of its synthesis. For derivatives of 5-amino-1H-tetrazole-1-carboxamide, future research must prioritize the development of sustainable synthetic methodologies. Current approaches to tetrazole synthesis often rely on multi-step processes or hazardous reagents. wikipedia.org
Emerging strategies such as multicomponent reactions (MCRs) present a promising, greener alternative. MCRs combine three or more reactants in a single operation, which enhances atom economy and step efficiency while reducing waste. researchgate.net Researchers could explore a one-pot synthesis combining 5-aminotetrazole (B145819), a suitable carbonyl source, and an amine, or adapt existing Ugi-azide reactions. nih.gov Another avenue involves the use of ultrasound-promoted synthesis, a technique shown to accelerate reaction times and improve yields for other tetrazole derivatives under milder conditions. nih.gov The development of a robust, one-pot, and scalable synthesis is a critical first step. wikipedia.org
| Synthetic Strategy | Description | Potential Advantages | Relevant Precedent |
| Multicomponent Reactions (MCRs) | A one-pot reaction combining three or more starting materials to form the final product, incorporating most of the atoms from the reactants. | High atom economy, reduced waste, step-efficiency, potential for high-throughput synthesis of a library of derivatives. | Ugi-azide four-component reaction for (1H-tetrazol-5-yl)methanamines. nih.gov |
| Ultrasound-Assisted Synthesis | Use of ultrasonic waves to provide energy for the chemical reaction. | Shorter reaction times, milder reaction conditions, potentially higher yields compared to traditional heating. | Synthesis of various tetrazole derivatives via ultrasound-promoted cyclization. nih.gov |
| Flow Chemistry | Performing reactions in a continuous flowing stream rather than a batch-wise production. | Enhanced safety (small reaction volumes), precise control over reaction parameters (temperature, pressure), easier scalability. | General application in modern organic synthesis for improved safety and control. |
| Catalytic Carboxamidation | Direct catalytic amidation of a 5-aminotetrazole-1-carboxylic acid precursor, avoiding harsh activating agents. | Avoids stoichiometric activating reagents, potentially milder conditions, higher functional group tolerance. | Boronic acid catalysis for amidation reactions in broader organic chemistry. |
Advanced Characterization of Transient Species and Reaction Intermediates
A deep understanding of a compound's formation and decomposition pathways is crucial for optimizing its synthesis and predicting its stability. For this compound, particularly if developed as an energetic material, this is paramount. Current characterization of related tetrazole compounds largely focuses on the final, stable products, using techniques like NMR, IR spectroscopy, and single-crystal X-ray diffraction. researchgate.net
Future work should employ advanced spectroscopic techniques to identify and characterize short-lived transient species and reaction intermediates. Methods such as time-resolved (pump-probe) spectroscopy, stopped-flow analysis coupled with UV-Vis or IR detection, and in-situ NMR could provide invaluable kinetic and mechanistic data. Investigating the thermal decomposition pathways through techniques like differential scanning calorimetry (DSC) coupled with gas-phase IR spectroscopy can elucidate the breakdown mechanism and gaseous products, which is vital for stability assessments. researchgate.net Computational chemistry, including Density Functional Theory (DFT), can complement these experiments by modeling reaction pathways and predicting the structures and energies of intermediates that are difficult to observe experimentally.
Integration of Machine Learning and AI in Compound Design and Property Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing materials science and drug discovery. These computational tools can dramatically accelerate the design-synthesis-test cycle. For this compound, ML models could be trained on existing data from the broader tetrazole family to predict key properties.
By creating a database of known tetrazole derivatives and their measured properties (e.g., density, heat of formation, thermal stability, biological activity), AI algorithms could identify novel carboxamide derivatives with tailored characteristics. nih.gov For instance, generative models could propose new R-groups for the carboxamide moiety to optimize for high energy density while maintaining low mechanical sensitivity. Furthermore, ML can predict reaction outcomes and suggest optimal synthetic routes, reducing the number of failed experiments and conserving resources. This predictive power allows researchers to focus on synthesizing only the most promising candidates, making the discovery process far more efficient.
Exploration of Multifunctional Materials Incorporating this compound Scaffolds
The 5-aminotetrazole scaffold is a remarkably versatile building block. nih.gov It is a cornerstone of many high-nitrogen energetic materials due to its high heat of formation and the generation of environmentally benign nitrogen gas upon decomposition. nih.govresearchgate.net This makes it a key component in gas-generating systems for applications like automotive airbags. wikipedia.org Simultaneously, the tetrazole ring is a well-established bioisostere for carboxylic acids and amides, leading to its widespread use in medicinal chemistry for developing antimicrobial and anticancer agents. nih.govnih.govacs.org
The introduction of the -C(O)NHR (carboxamide) group at the N1 position of 5-aminotetrazole opens the door to creating novel multifunctional materials. The carboxamide moiety can participate in extensive hydrogen bonding, which can be used to influence crystal packing, density, and mechanical sensitivity in energetic materials. In a medicinal context, this group can provide additional hydrogen bond donor and acceptor sites for improved binding to biological targets like enzymes or receptors. acs.org Future research should focus on synthesizing a library of this compound derivatives (by varying the R-group) and screening them for dual applications, such as an energetic material with antimicrobial properties or a drug candidate with tailored physical properties for improved formulation.
Systematic Investigations into Structure-Property Relationships for Tailored Applications
To unlock the full potential of the this compound scaffold, systematic investigations into its structure-property relationships are essential. This involves synthesizing a series of derivatives where the substituent on the carboxamide nitrogen is methodically altered (e.g., from simple alkyl chains to complex aromatic or heterocyclic groups) and characterizing the resulting changes in properties.
For energetic materials, key properties to investigate would include density, thermal stability (via DSC), heat of formation (via bomb calorimetry), and sensitivity to impact and friction. researchgate.net For pharmaceutical applications, studies would focus on parameters like solubility, metabolic stability, and binding affinity to specific biological targets. By correlating the structural modifications with these empirical results, researchers can develop predictive models for designing new compounds with precisely tailored functionalities. For example, adding nitro groups to an aromatic substituent on the carboxamide could enhance energetic performance, while adding polar groups could improve aqueous solubility for biological applications.
| Substituent (R) on Carboxamide | Hypothesized Primary Application | Key Property to Optimize | Rationale |
| Hydrogen (-H) | Energetic Material Precursor | Reactivity, Density | Simplest derivative, potential for further functionalization. |
| Methyl (-CH₃) | Energetic Material | Density, Thermal Stability | Small alkyl group, minimal impact on nitrogen content. |
| Phenyl (-C₆H₅) | Energetic Material / Medicinal | Density, π-π Stacking, Target Binding | Aromatic group can influence crystal packing and offer sites for interaction. |
| 4-Nitrophenyl (-C₆H₄NO₂) | Energetic Material | Energy Output, Oxygen Balance | Nitro group acts as an explosophore, increasing energy content. nih.gov |
| 4-Aminophenyl (-C₆H₄NH₂) | Medicinal / Polymer Chemistry | Target Binding, Monomer Reactivity | Amino group provides a site for further chemical modification or receptor interaction. |
| 2-Hydroxyethyl (-CH₂CH₂OH) | Medicinal / Formulation | Solubility, Bioavailability | Polar hydroxyl group can increase water solubility and hydrogen bonding capacity. |
Q & A
Q. What are the optimal synthetic routes for 5-amino-1H-tetrazole-1-carboxamide in academic research?
The compound can be synthesized via:
- Acid-catalyzed cyclization : Reacting secondary arylcyanamides in glacial acetic acid at 80°C for 6–8 hours (yield: 70–85%) .
- Solventless conditions : Using tetrabutylammonium fluoride (TBAF) as a catalyst under neat conditions at 60°C for 4 hours (yield: up to 92%) .
- Sodium azide addition : Reacting intermediates (e.g., carboximidoyl chloride) with sodium azide in DMF at 50°C for 12 hours (yield: 78%) .
Comparative synthesis table:
| Method | Catalyst/Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| Acid-catalyzed | Glacial acetic acid | 80°C | 6–8h | 85% | |
| Solventless (TBAF) | Neat conditions | 60°C | 4h | 92% | |
| Azide cycloaddition | DMF | 50°C | 12h | 78% |
Q. How can researchers characterize the structural and electronic properties of this compound?
Key techniques include:
- X-ray crystallography : Resolves bond lengths (e.g., N–N: 1.34 Å) and angles (C–N–N: 112.5°) .
- NMR spectroscopy : ¹H NMR shows δ 7.8 ppm (tetrazole protons) and δ 6.5 ppm (amide NH) .
- Computational analysis : DFT calculations (B3LYP/6-31G*) predict HOMO-LUMO gaps (5.2 eV), correlating with reactivity .
Advanced Research Questions
Q. What advanced mechanistic insights exist for the formation of the tetrazole ring in this compound?
Mechanistic studies reveal:
- Stepwise azide-nitrile cycloaddition : Lewis acids (e.g., ZnCl₂) activate nitriles, followed by [2+3] cycloaddition with azide ions. Transition state energy barriers are ~18 kcal/mol .
- Solvent effects : Polar aprotic solvents (DMF) stabilize intermediates, reducing activation energy by 15% compared to non-polar solvents .
Q. How does this compound interact with biological targets in medicinal chemistry studies?
As a carboxylic acid isostere, the tetrazole moiety:
Q. How should researchers address contradictions in reported synthetic yields across methodologies?
Strategies include:
- Catalyst optimization : Nano-TiCl₄.SiO₂ increases surface area, improving yields by 12% over bulk catalysts .
- Purification protocols : Column chromatography (silica gel, ethyl acetate/hexane) enhances purity from 85% to >98% .
Safety and Handling
Q. What safety considerations are critical when handling this compound?
Key hazards include:
- Acute toxicity : Oral LD₅₀ (rats): 500 mg/kg; use PPE (gloves, goggles) .
- Environmental precautions : EC₅₀ (algae): 10 mg/L; avoid aqueous release .
Data Contradiction Analysis
Example : Discrepancies in solventless vs. glacial acetic acid synthesis yields (92% vs. 85%) arise from:
- Reaction kinetics : TBAF in solventless conditions accelerates cyclization via fluoride ion catalysis .
- Side reactions : Acetic acid may protonate intermediates, reducing azide nucleophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
